molecular formula C26H30O8 B13082636 Kadsulignan H

Kadsulignan H

Cat. No.: B13082636
M. Wt: 470.5 g/mol
InChI Key: KYPYUTUECVZWHD-WGUADZDVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kadsulignan H involves several steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of V-Salen complex, TMSCN, and H3PO4 . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: . The extracted compound is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Kadsulignan H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitric oxide synthase inhibitors, oxidizing agents, and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may lead to the formation of oxidized lignans, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Kadsulignan H is a lignan compound derived from the roots of Kadsura coccinea, known for its diverse biological activities, particularly its inhibitory effects on nitric oxide (NO) production. This article explores the biological activity of this compound, including its mechanisms, cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties
this compound is classified as a dibenzocyclooctadiene lignan. Its synthesis involves complex chemical reactions, including the use of catalysts and various reagents. The compound has shown promise in medicinal chemistry due to its unique structural properties that contribute to its biological activities.

Biological Significance
this compound has been studied for its role in modulating inflammatory responses and its potential anticancer properties. The compound's ability to inhibit NO production is particularly significant, as excessive NO is associated with various inflammatory diseases.

This compound primarily acts by inhibiting the production of nitric oxide in cells. This mechanism is crucial in understanding its anti-inflammatory properties:

  • Inhibition of NO Production : this compound has been shown to inhibit NO production in BV-2 microglial cells with an IC50 value of 14.1 μM . This inhibition can help mitigate inflammatory responses in various biological systems.
  • Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxic effects against several human tumor cell lines, including leukemia P-388 cells, with IC50 values reported at 40 µg/mL .

Anti-Inflammatory Activity

Research indicates that this compound's inhibition of NO production contributes to its anti-inflammatory effects. This property makes it a candidate for further investigation in treating conditions characterized by chronic inflammation.

Cytotoxicity and Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
P-388 Leukemia40
HT-29 Colon Cancer<1
A549 Lung Cancer<1

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

  • Inhibition of Nitric Oxide Production : A study conducted on BV-2 cells highlighted the efficacy of this compound in reducing NO levels, which is critical in neuroinflammatory conditions .
  • Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other lignans, revealing significant cytotoxicity against human tumor cell lines with varying IC50 values, indicating its potential as an anticancer agent .
  • Toxicological Evaluation : Using zebrafish embryos as a model organism, researchers evaluated the developmental toxicity of various compounds from Kadsura species, including this compound. The results demonstrated that while some compounds caused edema and decreased heart rates in embryos, this compound exhibited a safer profile .

Properties

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] butanoate

InChI

InChI=1S/C26H30O8/c1-6-7-19(27)34-21-14(3)13(2)8-15-9-17(29-4)23(30-5)25(28)26(15)11-31-24-20(26)16(21)10-18-22(24)33-12-32-18/h9-10,13-14,21H,6-8,11-12H2,1-5H3/t13-,14-,21-,26+/m1/s1

InChI Key

KYPYUTUECVZWHD-WGUADZDVSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Canonical SMILES

CCCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Origin of Product

United States

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